![molecular formula C18H29N3O3S2 B5524285 1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)
1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide involves multiple steps, including the formation of sulfonamide derivatives and piperidine nucleus. For instance, the synthesis of biologically active O-substituted derivatives of sulfonamides bearing the piperidine nucleus has been reported, showcasing the complexity and the specificity of the reactions involved in creating such compounds (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide is characterized by their crystalline form and the geometric arrangement around the sulfur atom. Studies involving X-ray diffraction have provided insights into the monoclinic crystal system and the chair conformation of the piperidine ring, demonstrating the distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).
Chemical Reactions and Properties
Reactivity studies show that compounds within this family undergo various novel reactions, such as competitive formation of thiadiazoles, oxathiazoles, and acrylamidines when reacted with 3-dimethylamino-2H-azirines, indicating the complexity of chemical behavior and the potential for diverse chemical transformations (Tornus et al., 1996).
Physical Properties Analysis
The physical properties of such compounds are determined by their solubility in water and organic solvents, as well as by their melting points and boiling points. For example, hyperbranched polysulfone-amine derivatives show solubility in water and various organic solvents, highlighting the influence of the molecular structure on the physical properties (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are crucial for understanding the application potential of these molecules. Studies have shown that the presence of the dimethylamino group significantly affects nucleophilic substitution reactions, demonstrating the chemical versatility and the potential for further modifications (Sekiguchi et al., 1988).
Scientific Research Applications
Nucleophilic Substitution Reactions : The compound's dimethylamino group, part of the 1-dialkylamino-2,4-dinitronaphthalenes, undergoes rapid replacement by primary amines. This reaction particularly occurs in dimethyl sulphoxide, highlighting its chemical reactivity and potential applications in organic synthesis (Sekiguchi, Horie, & Suzuki, 1988).
Antimicrobial Activity : A study synthesized derivatives that included the dimethylamino group and found that these compounds exhibited significant antimicrobial activity against various bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Biological Activity : Thiophene-3-carboxamide derivatives containing the dimethylamino group have shown antibacterial and antifungal activities. Their molecular structure and interactions suggest potential for developing new bioactive compounds (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Synthesis of Bioactive Compounds : Research on the synthesis of O-substituted derivatives of a related compound has shown that these derivatives exhibit bioactivity against certain enzymes. This highlights the compound's potential in medicinal chemistry (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
Development of Photosensitive Materials : Studies on polyimides with pendant carboxyl groups blocked with photopolymerizable acrylamides, including derivatives of dimethylamino, reveal applications in creating photosensitive materials. This has implications in materials science and engineering (Fukushima, Oyama, & Tomoi, 2003).
Utility in Heterocyclic Syntheses : The compound's derivatives have been utilized in heterocyclic syntheses, demonstrating their versatility in organic chemistry and potential in synthesizing a wide range of heterocyclic compounds (Martin, Meth–Cohn, & Suschitzky, 1974).
Mechanism of Action
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(4-methylphenyl)sulfanylpropyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c1-15-7-9-17(10-8-15)25-13-5-11-19-18(22)16-6-4-12-21(14-16)26(23,24)20(2)3/h7-10,16H,4-6,11-14H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGFWENANNAZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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